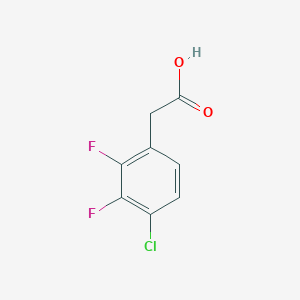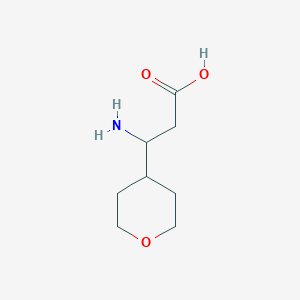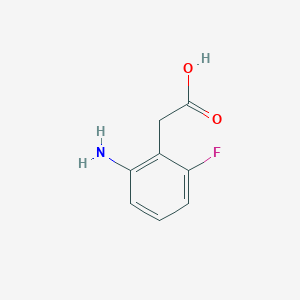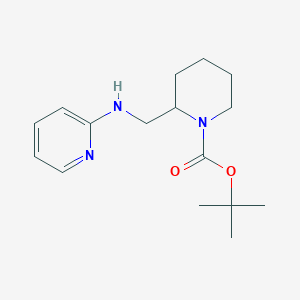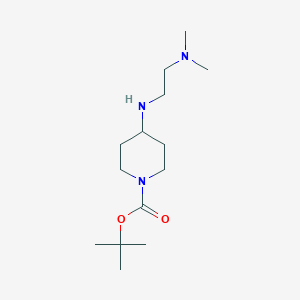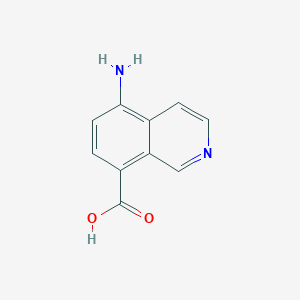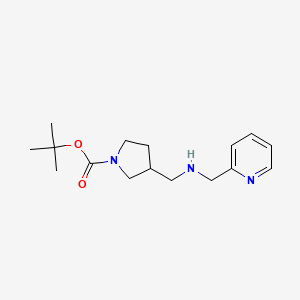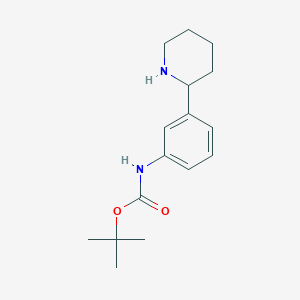
tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate
Overview
Description
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. This compound is known for its role as a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-(piperidin-2-yl)phenyl bromide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of Pd(2)dba(3).CHCl(3) as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to yield ®-3-aminopiperidine.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions with aryl halides.
Acidic Conditions: Employed for hydrolysis reactions to cleave the carbamate group.
Major Products Formed
®-3-Aminopiperidine: A major product formed through hydrolysis, which is a potent DPP-4 inhibitor.
Scientific Research Applications
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of DPP-4 inhibitors and selective serotonin reuptake inhibitors (SSRIs).
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
The compound acts as a prodrug of ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing their activity and improving glucose homeostasis . The molecular targets include the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
®-3-tert-Butoxycarbonylaminopiperidine: Another prodrug of ®-3-aminopiperidine with similar inhibitory effects on DPP-4.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-8-6-7-12(11-13)14-9-4-5-10-17-14/h6-8,11,14,17H,4-5,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNCIBIOWUZPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670050 | |
| Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-33-5 | |
| Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


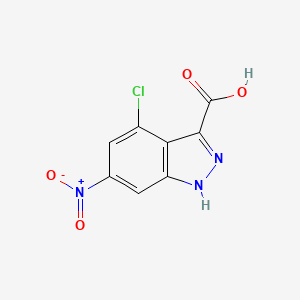
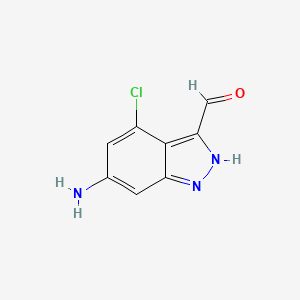

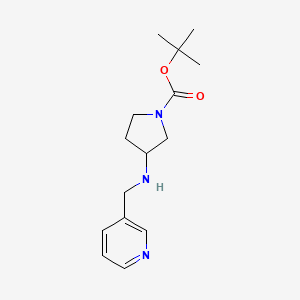
![1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B3295323.png)

